molecular formula C11H13N3O B12442527 1-(4-Methoxybenzyl)-1H-imidazol-5-amine

1-(4-Methoxybenzyl)-1H-imidazol-5-amine

Cat. No.: B12442527
M. Wt: 203.24 g/mol
InChI Key: BTQNUWNPUCYTCX-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-imidazol-5-amine is a heterocyclic compound featuring an imidazole core substituted with a 4-methoxybenzyl group at the 1-position and an amino group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its applications span antimicrobial, anticancer, and enzyme inhibition studies, though detailed mechanistic insights remain under investigation .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]imidazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12/h2-6,8H,7,12H2,1H3

InChI Key

BTQNUWNPUCYTCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-1H-imidazol-5-amine typically involves the reaction of 4-methoxybenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of ultrasound or microwave irradiation can accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituents on the Benzyl Group

  • This compound exhibited 56.6% yield in synthesis, suggesting comparable synthetic accessibility to the methoxy derivative .
  • 1-(4-(2-Methoxyethoxy)benzyl)-1H-imidazol-5-amine : The extended methoxyethoxy chain increases hydrophilicity and steric bulk, which may affect pharmacokinetics. Synthesis involves multi-step alkylation, highlighting the trade-off between complexity and functional group versatility .

Core Heterocycle Modifications

  • 1-Methyl-1H-benzo[d]imidazol-5-amine : The fused benzene ring in benzimidazole enhances aromatic interactions but reduces solubility (MW 147.18, C₈H₉N₃). This structural difference may limit membrane permeability compared to the imidazole core of the target compound .
  • 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine : Replacing imidazole with thiadiazole introduces sulfur, altering electronic properties and hydrogen-bonding capacity. This derivative showed moderate antimicrobial activity, underscoring the impact of heterocycle choice on bioactivity .

Electronic and Functional Group Comparisons

  • Nitro vs. Amino Groups: 1-Methyl-4-nitro-1H-imidazol-5-amine: The nitro group (electron-withdrawing) decreases basicity and may enhance oxidative stability. 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine: A bromine substituent increases molecular weight (C₁₀H₁₀BrN₃) and introduces halogen bonding, which could improve target engagement in drug design .

Physicochemical Properties

  • Solubility: The amino group in 1-(4-Methoxybenzyl)-1H-imidazol-5-amine enhances water solubility compared to nitro or halogenated analogs. Trihydrochloride salt forms (e.g., 1-(4-methoxybenzyl)-1H-benzimidazol-5-amine trihydrochloride) are used to improve stability and bioavailability .
  • Lipophilicity : The 4-methoxybenzyl group increases logP values, favoring blood-brain barrier penetration. This contrasts with polar groups like methoxyethoxy, which may limit CNS activity .

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